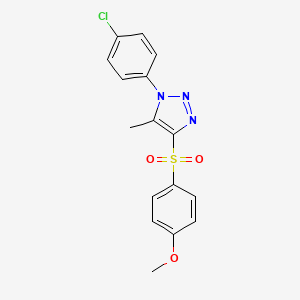

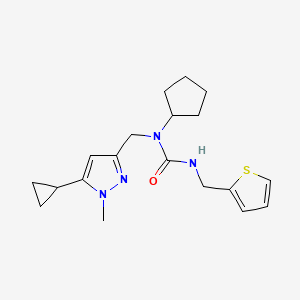

![molecular formula C19H18O4 B2412916 Methyl 2-methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylate CAS No. 314745-48-7](/img/structure/B2412916.png)

Methyl 2-methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylate

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

Methyl 2-methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as MMBC and belongs to the benzofuran family. MMBC has been synthesized using various methods and has shown promising results in preclinical studies.

科研应用

Antimicrobial Activity

One of the applications of methyl benzofuran derivatives is in the development of antimicrobial agents. A study by Krawiecka et al. (2012) explored halogen and aminoalkyl derivatives of methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate, synthesized using 5-hydroxy-2-methyl-3-benzofuranocarboxylic acid as a starting material. These derivatives were tested for antimicrobial activity against Gram-positive cocci, Gram-negative rods, and yeasts, showing potential as antimicrobial compounds (Krawiecka et al., 2012).

Anticancer Activity

Another significant area of application is in cancer research. Pieters et al. (1999) obtained a series of dihydrobenzofuran lignans and benzofurans through a biomimetic reaction sequence, evaluating them for anticancer activity across a wide panel of human tumor cell lines. Compounds in this series, particularly those derived from caffeic acid methyl ester, demonstrated promising activity, especially against leukemia and breast cancer cell lines. This study highlights the potential of benzofuran derivatives as antitumor agents that inhibit tubulin polymerization (Pieters et al., 1999).

Renewable Chemical Production

The synthesis of biobased chemicals also utilizes benzofuran derivatives. Pacheco et al. (2015) discussed the production of biobased terephthalic acid precursors, crucial for the synthesis of renewable polyethylene terephthalate (PET), through Diels–Alder and dehydrative aromatization reactions involving ethylene and renewable furans. This research provides a pathway towards sustainable chemical manufacturing, emphasizing the role of benzofuran derivatives in producing renewable materials (Pacheco et al., 2015).

β-Amyloid Aggregation Inhibition

Research on neurodegenerative diseases, particularly Alzheimer's disease, has also benefited from studies on benzofuran derivatives. Choi et al. (2003) synthesized a potent β-amyloid aggregation inhibitor, 5-chloro-3-[4-(3-diethylaminopropoxy)benzoyl]-2-(4-methoxyphenyl)benzofuran, demonstrating the compound's efficacy in inhibiting the aggregation of β-amyloid peptides. This finding is vital for developing therapies aimed at mitigating the progression of Alzheimer's disease (Choi et al., 2003).

性质

IUPAC Name |

methyl 2-methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O4/c1-12-4-6-14(7-5-12)11-22-15-8-9-17-16(10-15)18(13(2)23-17)19(20)21-3/h4-10H,11H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBXSXPRAVYNZIK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)COC2=CC3=C(C=C2)OC(=C3C(=O)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylate | |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2412838.png)

![5-(hydroxymethyl)-N-(3-methoxyphenyl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2412839.png)

![6-Ethoxy-3-(4-methoxybenzoyl)-1-[(4-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2412844.png)

![2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2412846.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4,6-dimorpholino-1,3,5-triazin-2-amine](/img/structure/B2412848.png)

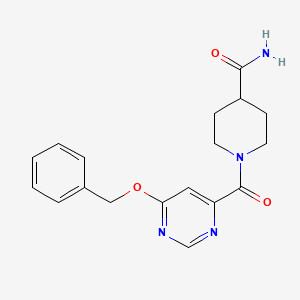

![N-(2,4-dimethoxyphenyl)-4-{[2-(4-fluorophenyl)pyrimidin-4-yl]oxy}benzamide](/img/structure/B2412852.png)

![[2-Chloro-4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2412853.png)

![7-(3-methoxyphenyl)-2-oxo-N-(p-tolyl)-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d]thiazole-6-carboxamide](/img/structure/B2412855.png)